molecular formula C9H15Cl B15259819 1-(Chloromethyl)-1-cyclobutylcyclobutane

1-(Chloromethyl)-1-cyclobutylcyclobutane

Cat. No.: B15259819
M. Wt: 158.67 g/mol
InChI Key: ICJUVKUCLYEOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-1-cyclobutylcyclobutane is an organic compound characterized by a cyclobutane ring with a chloromethyl group attached. This compound belongs to the class of organochlorides, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-cyclobutylcyclobutane typically involves the chloromethylation of cyclobutylcyclobutane. This process can be achieved through the reaction of cyclobutylcyclobutane with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-cyclobutylcyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of alcohols, amines, or thiols.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Chloromethyl)-1-cyclobutylcyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-cyclobutylcyclobutane involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction can lead to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-1-cyclobutylcyclobutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(Hydroxymethyl)-1-cyclobutylcyclobutane: Contains a hydroxymethyl group instead of a chloromethyl group.

    1-(Methyl)-1-cyclobutylcyclobutane: Lacks the halogen group, having a simple methyl group instead.

Uniqueness

1-(Chloromethyl)-1-cyclobutylcyclobutane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

1-(chloromethyl)-1-cyclobutylcyclobutane

InChI

InChI=1S/C9H15Cl/c10-7-9(5-2-6-9)8-3-1-4-8/h8H,1-7H2

InChI Key

ICJUVKUCLYEOIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCC2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.